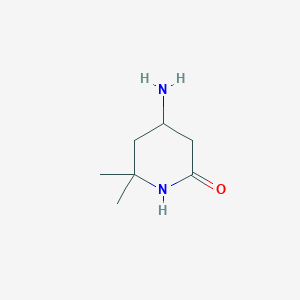

4-Amino-6,6-dimethyl-piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6,6-dimethylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(2)4-5(8)3-6(10)9-7/h5H,3-4,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVJHENZMKECFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(=O)N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design

Classical Approaches for the Synthesis of 4-Amino-6,6-dimethyl-piperidin-2-one

Classical synthetic routes to piperidinone derivatives often involve multi-step sequences that rely on well-established chemical transformations. These methods, while robust, may sometimes be associated with moderate yields and the use of stoichiometric reagents.

A plausible classical synthetic pathway to this compound can be conceptualized starting from readily available precursors. One such strategic approach involves the construction of a suitable acyclic precursor followed by cyclization to form the desired lactam ring.

A potential multi-step synthesis could commence with a Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester. For instance, the reaction of ethyl 4-methyl-2-pentenoate with nitromethane, in the presence of a base such as sodium ethoxide, would yield the corresponding γ-nitro ester. Subsequent reduction of the nitro group to an amine, for example through catalytic hydrogenation using a palladium or nickel catalyst, would provide a γ-amino ester. This intermediate possesses the necessary functionalities for intramolecular cyclization. Heating this γ-amino ester, potentially with the removal of ethanol, would drive the amidation reaction to form the desired this compound.

An alternative classical approach could involve the reductive amination of a precursor ketone. A related synthesis for 4-amino-2,2,6,6-tetramethylpiperidine (B32359) involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with ammonia (B1221849) and hydrogen in the presence of a hydrogenation catalyst. google.com Adapting this to the target molecule, a potential precursor would be 6,6-dimethylpiperidine-2,4-dione. Reductive amination of the C4 ketone with ammonia and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation would selectively form the 4-amino group. Subsequent selective reduction of the C2 ketone to a hydroxyl group, followed by protection and further manipulation, could be envisioned, though this route presents significant challenges in chemoselectivity.

A more direct pathway could start from 4-oxopimelic acid derivatives. Esterification followed by reaction with a methylating agent to introduce the gem-dimethyl group at the 6-position, and subsequent introduction of the amino group at the 4-position via reductive amination, followed by cyclization, represents another theoretical multi-step pathway.

| Starting Material | Key Intermediates | Final Product | Reaction Steps |

| Ethyl 4-methyl-2-pentenoate | γ-nitro ester, γ-amino ester | This compound | 1. Michael Addition2. Nitro Group Reduction3. Intramolecular Cyclization |

| 6,6-dimethylpiperidine-2,4-dione | Imine intermediate | This compound | 1. Reductive Amination |

This table presents potential classical synthetic pathways.

The optimization of reaction parameters is crucial for enhancing the yield and purity of the final product in multi-step syntheses. For the proposed Michael addition route, the choice of base, solvent, and reaction temperature can significantly influence the efficiency of the conjugate addition. Stronger bases might lead to side reactions, while milder conditions could result in incomplete conversion.

In the catalytic hydrogenation step for the reduction of the nitro group, the selection of the catalyst, hydrogen pressure, and temperature are critical parameters. For instance, Raney nickel is a common catalyst for nitro group reductions, but palladium on carbon (Pd/C) or platinum oxide (PtO₂) can also be employed, each with its own advantages in terms of activity and selectivity.

For the intramolecular cyclization, the reaction can be driven to completion by the removal of the alcohol byproduct, often through distillation. The use of a high-boiling point solvent can facilitate this process. In some cases, the addition of a Lewis acid catalyst might be beneficial to activate the ester carbonyl group towards nucleophilic attack by the amine.

| Reaction Step | Parameters to Optimize | Potential Enhancement Strategies |

| Michael Addition | Base, Solvent, Temperature | Use of a non-nucleophilic base, aprotic solvent |

| Nitro Group Reduction | Catalyst, Hydrogen Pressure, Temperature, Solvent | Catalyst screening, optimization of pressure and temperature |

| Intramolecular Cyclization | Temperature, Catalyst, Removal of Byproduct | High-boiling solvent, azeotropic removal of alcohol, use of a Lewis acid |

This table outlines key parameters for optimization in the synthesis of this compound.

Novel and Green Synthetic Protocols for Piperidinone Rings

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic methods offer a powerful tool for the synthesis of piperidinone rings, often providing higher efficiency and selectivity compared to classical stoichiometric approaches. Transition metal catalysis, in particular, has been extensively explored for the construction of nitrogen-containing heterocycles.

For instance, gold-catalyzed intramolecular hydroamination of unsaturated amides presents a modern and atom-economical route to lactams. nih.gov A hypothetical green synthesis of this compound could involve the preparation of a suitably substituted δ-amino-α,β-unsaturated amide. A gold(I) catalyst could then facilitate the intramolecular cyclization to form the piperidin-2-one ring. The challenge in this approach lies in the synthesis of the acyclic precursor with the desired substitution pattern.

Another catalytic approach could involve aza-Michael reactions. A concise and high-yielding double aza-Michael reaction has been demonstrated for the synthesis of chiral 2-substituted 4-piperidones from divinyl ketones. nih.gov While this specific example leads to a 4-piperidone (B1582916), the underlying principle of using catalytic methods for ring formation is applicable to the synthesis of piperidin-2-ones.

The principles of green chemistry can be applied to various aspects of the synthesis of this compound. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

The use of water as a solvent is a key aspect of green chemistry. While many organic reactions are not compatible with water, certain transformations, such as some multicomponent reactions, can be performed in aqueous media. The development of water-tolerant catalysts is an active area of research that could enable greener syntheses of piperidinone derivatives.

Biocatalysis, using enzymes to perform chemical transformations, offers another environmentally benign approach. Enzymes can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions. For example, a lipase (B570770) could be used for the enantioselective acylation of a racemic amino group, or a transaminase could be employed for the asymmetric synthesis of the amino functionality.

Furthermore, the use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption. Microwave heating can accelerate reaction rates and often leads to higher yields and purities compared to conventional heating methods.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Safer Solvents | Water, ethanol, or solvent-free conditions | Reduced environmental impact and toxicity |

| Atom Economy | Catalytic cyclizations, addition reactions | Minimized waste generation |

| Use of Renewable Feedstocks | Starting materials derived from biomass | Increased sustainability |

| Energy Efficiency | Microwave-assisted synthesis, catalysis | Reduced energy consumption and reaction times |

| Biocatalysis | Enzymatic resolutions or asymmetric synthesis | High selectivity, mild conditions, reduced waste |

This table highlights the application of green chemistry principles to the synthesis of this compound.

Stereoselective Synthesis of Enantiopure this compound

The presence of a stereocenter at the C4 position of this compound means that it can exist as a pair of enantiomers. For many pharmaceutical applications, it is essential to synthesize a single enantiomer, as different enantiomers can have distinct biological activities.

Stereoselective synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials from the "chiral pool."

One approach to the enantioselective synthesis of the target molecule could involve the use of a chiral auxiliary. For example, a chiral amine could be used in a conjugate addition reaction to an α,β-unsaturated ester to introduce the amino group stereoselectively. Subsequent removal of the chiral auxiliary would yield the enantiopure product. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported using a chiral auxiliary derived from D-phenylglycinol. researchgate.net A similar strategy could be adapted for the C4-amino substituted piperidinone.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. A chiral catalyst, such as a chiral Lewis acid or a transition metal complex with a chiral ligand, could be used to control the stereochemistry of a key bond-forming reaction. For instance, an asymmetric Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester could be catalyzed by a chiral organocatalyst.

The "chiral pool" approach involves using a readily available enantiopure starting material that already contains the desired stereocenter. For example, an amino acid with the appropriate stereochemistry could be elaborated into the target molecule. However, finding a suitable and economically viable chiral starting material can be a challenge.

The stereoselective synthesis of highly substituted piperidines is an active area of research, with methods such as Pd(II)-catalyzed 1,3-chirality transfer reactions being developed for the preparation of 2- and 2,6-substituted piperidines. ajchem-a.com While not directly applicable to the C4 position, these advanced catalytic methods highlight the potential for developing novel stereoselective routes to the target compound.

| Strategy | Description | Example Application |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Use of a chiral amine in a conjugate addition reaction. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Chiral Lewis acid-catalyzed Michael addition. |

| Chiral Pool Synthesis | Starting with a readily available enantiopure natural product. | Elaboration of a chiral amino acid. |

This table summarizes strategies for the stereoselective synthesis of this compound.

Chiral Auxiliary-Based Synthetic Approaches

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in the synthesis of cyclic compounds. In the context of this compound, this approach typically involves the temporary incorporation of a chiral moiety to direct the stereochemical outcome of a key bond-forming reaction, followed by its subsequent removal.

One notable strategy employs chiral phenylglycinol-derived oxazolopiperidone lactams as versatile intermediates. These auxiliaries are instrumental in constructing the piperidinone core with high stereocontrol. The synthesis commences with the condensation of a chiral amino alcohol, such as (R)-phenylglycinol, with a suitable δ-oxo acid derivative. This cyclocondensation reaction establishes a chiral bicyclic lactam system where the phenylglycinol auxiliary effectively shields one face of the molecule, thereby directing the stereoselective introduction of substituents.

For the synthesis of this compound, a precursor bearing the gem-dimethyl group at the appropriate position would be required. The amino functionality at the 4-position can be introduced through various methods, including the reduction of a corresponding nitro or azido (B1232118) group, which would have been incorporated into the δ-oxo acid precursor. The diastereoselectivity of this reduction can also be influenced by the chiral auxiliary. Subsequent removal of the phenylglycinol auxiliary, typically under reductive or hydrolytic conditions, affords the enantiomerically enriched this compound.

A summary of representative chiral auxiliaries and their general application in piperidinone synthesis is presented in the table below.

| Chiral Auxiliary | Type of Reaction Controlled | Typical Diastereomeric Excess (d.e.) |

| (R)-Phenylglycinol | Cyclocondensation, Alkylation, Reduction | >95% |

| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylations | >98% |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation of hydrazones | >95% |

While specific examples detailing the synthesis of this compound using these exact auxiliaries are not extensively reported in the literature, the principles of these methodologies are readily adaptable for the target molecule. The key would be the design and synthesis of a suitable achiral precursor that incorporates the 6,6-dimethyl substitution pattern.

Applications of Asymmetric Catalysis in Piperidinone Formation

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, several asymmetric catalytic strategies could be envisioned for the key ring-forming or functionalization steps.

Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. The asymmetric Mannich reaction, for instance, can be employed to construct the carbon-nitrogen bond at the 4-position with high stereocontrol. In a potential route to this compound, a suitably protected aminomethyl donor could be added to a β-ketoester or a related precursor bearing the gem-dimethyl moiety. Chiral organocatalysts, such as proline derivatives or chiral thioureas, can effectively catalyze this reaction, leading to the formation of a β-amino ketone precursor with high enantiomeric excess. Subsequent cyclization of this intermediate would then yield the desired piperidinone ring.

Another promising approach involves the catalytic asymmetric hydrogenation of a suitable unsaturated precursor. For example, a 4-amino-6,6-dimethyl-5,6-dihydro-2H-pyridin-2-one could be subjected to enantioselective hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. The catalyst would facilitate the delivery of hydrogen to one face of the double bond, thereby establishing the stereocenter at the 4-position.

The table below summarizes some relevant asymmetric catalytic reactions and the types of chiral catalysts employed in the synthesis of substituted piperidinones.

| Asymmetric Reaction | Chiral Catalyst Type | Typical Enantiomeric Excess (e.e.) |

| Mannich Reaction | Proline derivatives, Chiral thioureas | 90-99% |

| Michael Addition | Chiral amines, Squaramides | 85-98% |

| Hydrogenation | Rhodium/Ruthenium with chiral phosphines | >95% |

While the direct asymmetric catalytic synthesis of this compound is a developing area of research, the successful application of these catalytic methods to structurally similar piperidinone systems provides a strong foundation for future synthetic efforts toward this specific and valuable chiral building block.

Chemical Reactivity and Functionalization of 4 Amino 6,6 Dimethyl Piperidin 2 One

Reactions Involving the Primary Amino Functionality

The primary amino group at the C4 position is a key site for functionalization, readily undergoing reactions typical of primary amines. These transformations are fundamental for the synthesis of a wide array of derivatives with modified properties.

Acylation and Alkylation Reactions for Derivative Formation

The nucleophilic nature of the primary amino group allows for straightforward acylation and alkylation reactions. Acylation, typically performed with acid chlorides or anhydrides in the presence of a base, leads to the formation of the corresponding amides. For instance, the reaction with acetyl chloride would yield N-(6,6-dimethyl-2-oxopiperidin-4-yl)acetamide. These reactions are often carried out in aprotic solvents to prevent hydrolysis of the acylating agent.

Alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group displaces the halide to form a secondary amine. For example, treatment with methyl iodide would result in the formation of 4-(methylamino)-6,6-dimethyl-piperidin-2-one. The extent of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions.

| Reagent | Reaction Type | Product |

| Acetyl Chloride | Acylation | N-(6,6-dimethyl-2-oxopiperidin-4-yl)acetamide |

| Benzoyl Chloride | Acylation | N-(6,6-dimethyl-2-oxopiperidin-4-yl)benzamide |

| Methyl Iodide | Alkylation | 4-(Methylamino)-6,6-dimethyl-piperidin-2-one |

| Ethyl Bromide | Alkylation | 4-(Ethylamino)-6,6-dimethyl-piperidin-2-one |

Condensation Reactions and Imine Formation

The primary amino group of 4-Amino-6,6-dimethyl-piperidin-2-one can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction typically requires acid or base catalysis and the removal of water to drive the equilibrium towards the product. For example, the reaction with benzaldehyde would yield 4-(benzylideneamino)-6,6-dimethyl-piperidin-2-one. These imine derivatives can serve as versatile intermediates for further synthetic transformations.

| Carbonyl Compound | Product (Imine) |

| Benzaldehyde | 4-(Benzylideneamino)-6,6-dimethyl-piperidin-2-one |

| Acetone | 4-((Propan-2-ylidene)amino)-6,6-dimethyl-piperidin-2-one |

| Cyclohexanone | 4-((Cyclohexylidene)amino)-6,6-dimethyl-piperidin-2-one |

Transformations of the Lactam Carbonyl Group

The lactam carbonyl group is another key reactive site, susceptible to nucleophilic attack and reduction, and plays a crucial role in ring-opening and closing reactions.

Nucleophilic Additions and Substitutions

The carbonyl carbon of the lactam is electrophilic and can be attacked by strong nucleophiles. Reduction of the lactam to the corresponding cyclic amine, 4-amino-6,6-dimethylpiperidine, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom.

Organometallic reagents, such as Grignard reagents, can also add to the lactam carbonyl, although these reactions can sometimes lead to ring-opening. The outcome is highly dependent on the substrate and the reaction conditions.

Ring-Opening and Ring-Closing Transformations of the Piperidinone Core

The lactam ring can be opened under hydrolytic conditions. Both acidic and basic hydrolysis can cleave the amide bond, leading to the formation of the corresponding amino acid, 4-amino-5,5-dimethyl-5-aminopentanoic acid. The rate of hydrolysis is influenced by the pH and temperature of the reaction medium.

Conversely, the piperidinone ring can be formed through intramolecular cyclization of a suitable linear precursor. For instance, an appropriately substituted aminopentanoic acid derivative could undergo an intramolecular amidation reaction to form the six-membered lactam ring.

Reactivity at the Piperidinone Ring System

Beyond the primary amino and lactam carbonyl groups, the piperidinone ring itself can undergo various transformations. The presence of the gem-dimethyl group at the C6 position can influence the conformational preferences of the ring and the stereochemical outcome of reactions. While the ring is generally stable, specific reactions can be designed to modify the ring structure or introduce further substituents. The development of methods for the functionalization of the piperidine (B6355638) ring continues to be an active area of research.

Regioselective and Stereoselective Functionalization Strategies

The molecular architecture of this compound offers multiple reactive sites, making regioselectivity a critical consideration in its functionalization. The primary amine at the C4 position and the nitrogen atom of the lactam are both nucleophilic. However, the exocyclic primary amine is generally more reactive towards electrophiles under standard conditions due to its greater basicity and steric accessibility compared to the endocyclic amide nitrogen.

Regioselective N-Functionalization:

Selective functionalization of the exocyclic amino group can be achieved through various protection strategies. The use of common amine protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), allows for the specific modification of the lactam nitrogen or other positions on the ring. The choice of protecting group is crucial and depends on the desired subsequent reaction conditions, as their stability and cleavage methods vary significantly.

For instance, acylation, alkylation, or arylation reactions will preferentially occur at the 4-amino group in the absence of a protecting group. This inherent reactivity allows for the synthesis of a diverse range of N-substituted derivatives.

Stereoselective Functionalization:

The presence of a stereocenter at the C4 position introduces the possibility of diastereoselective reactions. When a chiral substituent is introduced at the 4-amino group, it can direct the stereochemical outcome of subsequent reactions on the piperidine ring. For example, in reactions involving the formation of a new stereocenter, the existing chirality at C4 can induce facial selectivity, leading to the preferential formation of one diastereomer over the other.

Furthermore, the conformation of the piperidine ring, which typically adopts a chair or twisted-boat conformation, plays a significant role in determining the stereochemical outcome of reactions. The bulky gem-dimethyl group at the C6 position can influence the conformational equilibrium, thereby affecting the approach of reagents and the stereoselectivity of the functionalization.

Influence of Substituents on Chemical Reactivity Profiles

The introduction of substituents onto the this compound scaffold can profoundly alter its chemical reactivity. The electronic and steric properties of these substituents can modulate the reactivity of the entire molecule.

Electronic Effects:

Electron-donating groups (EDGs) attached to the 4-amino group increase its nucleophilicity, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease its nucleophilicity, which can be advantageous for preventing unwanted side reactions at the amino group while performing chemistry elsewhere on the molecule. For example, converting the amino group to an amide (an EWG) deactivates it towards many electrophilic reagents.

The nature of the substituent also influences the acidity of the N-H protons. An EWG will increase the acidity of the amine protons, which can be exploited in certain base-mediated reactions.

Steric Effects:

The steric bulk of substituents at the 4-amino position can hinder the approach of reagents to the piperidine ring, thereby influencing the regioselectivity and stereoselectivity of subsequent reactions. Large, bulky substituents can shield one face of the molecule, directing incoming reagents to the less hindered face. This principle is often exploited in stereoselective synthesis to control the formation of new stereocenters.

The gem-dimethyl group at C6 already imparts significant steric hindrance, which can direct functionalization to other, more accessible positions on the ring. The interplay between the steric demands of the gem-dimethyl group and any newly introduced substituents is a key factor in predicting the outcome of chemical transformations.

Interactive Data Table: Effect of Substituents on Amine Reactivity

| Substituent (at 4-NHR) | Electronic Effect | Predicted Nucleophilicity of Amine | Potential Impact on Reactivity |

| -H | Neutral | Moderate | Baseline reactivity |

| -CH₃ | Electron-Donating | Increased | More reactive towards electrophiles |

| -COCH₃ | Electron-Withdrawing | Decreased | Less reactive towards electrophiles; increased N-H acidity |

| -C₆H₅ | Electron-Withdrawing (inductive), Electron-Donating (resonance) | Slightly Decreased | Modulated reactivity; potential for π-stacking interactions |

| -Boc | Electron-Withdrawing | Significantly Decreased | Protection of the amine group |

This table illustrates the general trends in how different substituents at the 4-amino position can be expected to modify the chemical reactivity of the this compound core. These predictions are foundational for the rational design of synthetic routes to novel derivatives.

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Elucidation

The comprehensive characterization of "4-Amino-6,6-dimethyl-piperidin-2-one" necessitates a multi-faceted analytical approach to unequivocally determine its three-dimensional structure, conformation, purity, and chiral nature. Advanced spectroscopic and chromatographic techniques are indispensable for this purpose, providing detailed insights into the molecular framework and its behavior in both solution and the solid state.

Theoretical and Computational Chemistry Investigations of 4 Amino 6,6 Dimethyl Piperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., DFT Studies)

No specific Density Functional Theory (DFT) studies on 4-Amino-6,6-dimethyl-piperidin-2-one have been published. Such studies, if conducted, would typically involve optimizing the molecular geometry of the compound using a specified basis set (e.g., B3LYP/6-31G(d,p)) to determine its most stable three-dimensional structure. researchgate.net

Key electronic properties and reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites and predicting regions susceptible to intermolecular interactions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness would be derived from the FMO energies to quantify the molecule's reactivity.

A representative data table for such an analysis would look like this, although the values for the target compound are currently unknown:

Table 1: Theoretical Quantum Chemical Parameters (Illustrative)

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | N/A | eV |

| LUMO Energy | N/A | eV |

| HOMO-LUMO Gap | N/A | eV |

| Electronegativity (χ) | N/A | eV |

| Chemical Hardness (η) | N/A | eV |

Conformational Analysis and Elucidation of Energy Landscapes

There is no available research on the conformational analysis or energy landscape of this compound. A conformational study would be essential to understand the molecule's flexibility and the relative stability of its different spatial arrangements. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net For this specific compound, key investigations would include:

Chair Conformations: Analysis of the two possible chair conformations, determining the energetic preference for the 4-amino group being in an axial versus an equatorial position. The bulky 6,6-dimethyl groups would likely anchor the chair conformation.

Rotational Barriers: Calculation of the energy barriers for the rotation of the amino group.

Potential Energy Surface: Mapping the potential energy surface to identify all low-energy conformers (local minima) and the transition states connecting them. amanote.com This provides a comprehensive energy landscape of the molecule. nih.govnih.gov

Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations would provide insight into the dynamic behavior of the molecule in a solvent (typically water) over time. This analysis would reveal:

Solvation Effects: How solvent molecules arrange around the solute and the nature of hydrogen bonding between the amino and carbonyl groups of the molecule and the solvent.

Conformational Dynamics: How the molecule transitions between different conformations in solution and the stability of these conformers under dynamic conditions.

Intermolecular Interactions: Simulations of multiple molecules could elucidate aggregation behavior and the primary non-covalent forces (e.g., hydrogen bonds, van der Waals forces) governing molecule-molecule interactions.

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

There are no computational studies elucidating reaction mechanisms involving this compound. Theoretical chemistry is a powerful tool for investigating reaction pathways, particularly for synthesis or degradation. mdpi.com For a given reaction, computational analysis would involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier of the reaction, which is crucial for predicting reaction rates.

Reaction Pathway Mapping: Tracing the intrinsic reaction coordinate (IRC) to confirm that the identified transition state correctly links the reactants and products.

Molecular Docking and Ligand-Protein Interaction Modeling

While molecular docking studies have been performed on a vast number of piperidine and piperidinone derivatives to predict their binding affinity to biological targets, no such studies have been published specifically for this compound. researchgate.netarabjchem.orgnih.gov If this compound were to be investigated as a potential drug candidate, molecular docking would be a critical first step. The process would involve:

Target Identification: Selecting a relevant protein target (e.g., an enzyme or receptor).

Binding Pose Prediction: Docking the molecule into the active site of the protein to predict its most likely binding orientation.

Interaction Analysis: Identifying the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net

Binding Affinity Estimation: Calculating a docking score or estimating the binding free energy to quantify the strength of the interaction.

A typical data table summarizing docking results would include the following, though no such data exists for the target compound:

Table 2: Illustrative Molecular Docking Results

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| N/A | N/A | N/A | N/A |

Structure Activity Relationship Sar Investigations of 4 Amino 6,6 Dimethyl Piperidin 2 One Derivatives

Systematic Modification of the 4-Amino-6,6-dimethyl-piperidin-2-one Scaffold: A Hypothesized Exploration

In the absence of direct experimental data for this compound derivatives, we can only hypothesize on potential avenues for systematic modification based on established principles of medicinal chemistry and SAR studies of related, yet distinct, piperidine-based compounds.

Variations at the Amino Group and Their Potential Impact on Activity

The 4-amino group presents a key vector for chemical modification. Variations at this position would likely have a profound impact on the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, which are critical for target interaction. Hypothetical modifications could include:

N-Alkylation and N-Arylation: Introduction of various alkyl and aryl substituents could explore steric and electronic effects. For instance, small alkyl groups might enhance lipophilicity, while bulkier groups could probe the size of a putative binding pocket. Aryl substituents could introduce pi-stacking interactions.

Acylation and Sulfonylation: Conversion of the amino group to amides or sulfonamides would neutralize its basicity and introduce hydrogen bond acceptors, significantly altering its interaction profile.

Formation of Ureas and Thioureas: These modifications would introduce additional hydrogen bonding donors and acceptors, potentially leading to new interactions with a biological target.

A hypothetical data table illustrating potential variations is presented below. It is crucial to note that the associated "Potential Impact on Activity" is purely speculative and not based on experimental evidence for this specific scaffold.

| Modification | Substituent (R) | Potential Impact on Activity (Hypothetical) |

| N-Alkylation | -CH₃, -C₂H₅ | Increased lipophilicity, potential for hydrophobic interactions. |

| N-Arylation | -C₆H₅ | Potential for π-π stacking, altered electronics. |

| N-Acylation | -C(O)CH₃ | Neutralized basicity, addition of H-bond acceptor. |

| N-Sulfonylation | -S(O)₂CH₃ | Introduction of a strong H-bond acceptor, altered geometry. |

Modifications to the Piperidinone Ring System and Potential Substituent Effects

The piperidin-2-one ring itself offers several positions for modification, with the gem-dimethyl group at the 6-position being a defining feature.

Substitution at the 3, 4, and 5-positions: Introduction of substituents at these positions could influence the conformation of the piperidine (B6355638) ring and introduce new functional groups for target interaction. The stereochemistry of these substituents would likely be a critical determinant of activity.

Modification of the gem-Dimethyl Group: While a hallmark of this scaffold, exploration of other alkyl groups or even spirocyclic systems at the 6-position could be envisioned to modulate lipophilicity and steric bulk.

N1-Substitution of the Lactam: The nitrogen atom of the lactam is another key point for derivatization. Introducing substituents here would directly impact the electronic nature of the lactam and could be directed towards specific binding interactions.

A hypothetical data table of potential ring modifications is provided below. The "Potential Substituent Effects" are speculative and extrapolated from general principles of medicinal chemistry.

| Modification Site | Substituent | Potential Substituent Effects (Hypothetical) |

| C3-Position | -CH₃, -OH | Introduction of a chiral center, potential for new interactions. |

| C5-Position | -F, =O | Altered electronics, introduction of H-bond acceptor. |

| N1-Position | -CH₂C₆H₅ | Increased lipophilicity, potential for hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling: A Future Perspective

QSAR modeling is a powerful tool for understanding the relationship between the chemical structure of a compound and its biological activity. However, the development of a robust and predictive QSAR model is contingent upon the availability of a dataset of compounds with experimentally determined activities. As no such data exists for this compound derivatives, QSAR modeling for this scaffold remains a prospective endeavor.

Should a series of analogues be synthesized and tested, a QSAR study could involve the calculation of various molecular descriptors, including:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

These descriptors could then be correlated with biological activity using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to generate a predictive model.

Pharmacophore Modeling and Ligand Design Principles: An Uncharted Territory

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The development of a pharmacophore model for this compound derivatives would require a set of active and inactive compounds to delineate the key features responsible for activity.

Without experimental data, it is impossible to define a pharmacophore for this scaffold. A hypothetical pharmacophore could potentially include:

A hydrogen bond donor (from the 4-amino group).

A hydrogen bond acceptor (from the 2-oxo group).

A hydrophobic feature (from the 6,6-dimethyl group).

A positive ionizable feature (from the protonated 4-amino group).

Biological Activity Mechanisms and in Vitro Target Interactions

Applications in Medicinal Chemistry and Drug Discovery Platforms

Utilization of 4-Amino-6,6-dimethyl-piperidin-2-one as a Privileged Scaffold in Drug Design

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through versatile and specific interactions. The piperidine (B6355638) ring, a core component of the title compound, is widely recognized as such a scaffold, being a ubiquitous structural motif in numerous natural products and FDA-approved drugs. nih.govacs.org The this compound moiety builds upon this foundation, incorporating features that enhance its utility in drug design.

The key attributes of this scaffold include:

Three-Dimensional (3D) Character: The saturated, non-aromatic piperidinone ring provides a defined 3D geometry, which is increasingly sought after in drug discovery to improve selectivity and exploit the complex topography of protein binding sites.

Strategic Functionalization Points: The secondary amine within the lactam ring (N1) and the primary amino group at the C4 position serve as key vectors for chemical modification. This allows for the systematic introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Conformational Rigidity: The cyclic lactam structure and the gem-dimethyl group at the C6 position introduce a degree of conformational constraint. This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

Hydrogen Bonding Capability: The amide proton (N-H) and carbonyl oxygen of the lactam, along with the C4-amino group, can act as hydrogen bond donors and acceptors, respectively. These are critical interactions for anchoring a ligand within a protein's active site.

The piperidine core is considered essential for the activity of many drugs, and modifications to this ring can significantly impact biological efficacy. nih.gov Therefore, the this compound framework serves as a pre-validated starting point for building libraries of compounds aimed at diverse target classes, from G protein-coupled receptors (GPCRs) to enzymes. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping is a key strategy in lead optimization used to identify novel core structures with improved properties while retaining the biological activity of the original lead compound. niper.gov.in This technique is valuable for generating new intellectual property, enhancing physicochemical characteristics, or overcoming liabilities such as metabolic instability. niper.gov.incambridgemedchemconsulting.com

For a lead compound containing the this compound core, a medicinal chemist might explore scaffold hopping by replacing the piperidinone ring with other cyclic systems that maintain a similar spatial arrangement of key functional groups. For instance, in the development of T-type Ca2+ channel inhibitors, researchers successfully employed a "scaffold hopping" strategy starting from a 3-amino piperidine scaffold to rapidly construct libraries and identify novel, active compounds. researchgate.net A similar approach could replace the piperidinone core with structures like pyrrolidinones, azepanediones, or non-lactam carbocycles to discover new chemotypes.

Lactam Moiety: The internal amide (lactam) could be replaced by other groups that mimic its hydrogen bonding and conformational properties. Examples include a reverse amide, a sulfonamide, or stable five-membered heterocyclic rings like 1,2,4-oxadiazoles or triazoles. drughunter.com

C4-Amino Group: The primary amine at the C4 position could be replaced with bioisosteres such as a hydroxyl group, a small alkyl chain, or a CH2OH group to modulate basicity, polarity, and hydrogen bonding potential.

Gem-Dimethyl Group: While often incorporated to block metabolic oxidation (the "Thorpe-Ingold effect"), one or both methyl groups could be replaced. For example, forming a cyclopropane (B1198618) ring (spirocyclization) can maintain a similar steric profile while altering electronic properties.

The following table illustrates potential bioisosteric replacements for key functional groups within the scaffold.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Lactam (-NH-C=O) | Reverse Amide (-C=O-NH-) | Alter hydrogen bonding vectors, modify metabolic stability. |

| Sulfonamide (-SO2-NH-) | Introduce different geometry and electronic properties. | |

| 1,2,4-Oxadiazole | Mimic hydrogen bond acceptor, increase metabolic stability. drughunter.com | |

| Amino (-NH2) | Hydroxyl (-OH) | Change from basic to neutral, alter H-bonding. |

| Methoxymethyl (-CH2OCH3) | Remove basicity, maintain H-bond acceptor capability. | |

| Gem-Dimethyl (-C(CH3)2) | Cyclopropyl | Maintain steric bulk, introduce conformational rigidity. |

Fragment-Based Drug Discovery Approaches Leveraging the Piperidinone Core

Fragment-based drug discovery (FBDD) has become a powerful method for identifying starting points for drug development. nih.gov This approach uses libraries of small, low-molecular-weight molecules ("fragments") to screen for weak but high-quality interactions with a biological target. drughunter.comfrontiersin.org Because of their low complexity, fragments can achieve high "ligand efficiency," meaning they form potent interactions relative to their small size.

The this compound core is well-suited for inclusion in fragment libraries. Its characteristics align with the principles of FBDD:

Low Molecular Weight: The core structure is small and adheres to the "Rule of Three" often used to define fragments (MW < 300 Da). frontiersin.org

Defined 3D Shape: Its rigid, non-planar structure provides valuable 3D information, which is often lacking in more traditional, flat aromatic fragment libraries.

Vectors for Growth: The amino group and the lactam nitrogen provide clear, synthetically accessible points for fragment evolution. Once a fragment hit containing this core is identified and its binding mode is determined (e.g., by X-ray crystallography), it can be elaborated into a more potent lead compound. nih.gov

The process would typically involve:

Fragment Screening: A library containing the piperidinone fragment is screened against a target protein using sensitive biophysical techniques like NMR spectroscopy, surface plasmon resonance (SPR), or X-ray crystallography. drughunter.com

Hit Validation: Confirmed hits are validated to ensure specific binding.

Fragment Elaboration: The validated fragment hit is then optimized. This can be achieved through:

Fragment Growing: Adding functional groups to the core to engage with nearby pockets in the binding site. nih.gov

Fragment Linking: Connecting two different fragments that bind in adjacent sites.

Fragment Merging: Combining the structural features of two overlapping fragments into a single, more potent molecule. frontiersin.org

Design and Synthesis of Novel Ligands for Specific Therapeutic Targets

The 4-amino-piperidin-2-one scaffold can be readily adapted to create focused libraries of compounds for specific therapeutic targets. By modifying the substituents at the N1 and C4 positions, chemists can tailor ligands to fit the unique binding pockets of different proteins. Research on the closely related 4-aminopiperidine (B84694) scaffold has demonstrated its effectiveness in generating potent and selective ligands for various targets.

Example 1: Hepatitis C Virus (HCV) Assembly Inhibitors A high-throughput screen identified 4-aminopiperidine (4AP) derivatives as potent inhibitors of HCV proliferation. nih.gov Subsequent optimization of the initial hit led to the development of analogs with improved potency and better pharmacokinetic profiles. The core scaffold was derivatized at two key positions, demonstrating a clear synthetic strategy that could be applied to the this compound core. The optimization campaign revealed that specific aromatic and aliphatic groups were favored at different positions to enhance antiviral activity. nih.gov

The table below summarizes the structure-activity relationship (SAR) for a selection of these HCV assembly inhibitors based on the 4-aminopiperidine scaffold.

| Compound | R1 Group | R2 Group | EC50 (µM) |

| 1 | H | 2-Phenylethyl | 2.57 |

| 2 | H | 2-(4-Methoxyphenyl)ethyl | 2.09 |

| Analog A | 2-Furanylcarbonyl | 2-Phenylethyl | 0.81 |

| Analog B | Cyclopentylcarbonyl | 2-Phenylethyl | 0.86 |

| Analog C | 2-Furanylcarbonyl | 2-(4-Methoxyphenyl)ethyl | 0.38 |

| Data sourced from discovery and optimization studies of 4-aminopiperidine scaffolds. nih.gov |

Example 2: M3 Muscarinic Antagonists The 4-aminopiperidine scaffold has also been used to synthesize a series of potent antagonists for the M3 muscarinic receptor, a target for respiratory diseases. researchgate.net A general synthetic scheme involving reductive amination followed by acylation was used to create a library of derivatives. This work successfully produced molecules with nanomolar affinity for the human M3 receptor and selectivity over the M2 subtype, which is crucial for avoiding adverse cardiac side effects. researchgate.net This highlights how the 4-amino-piperidin-2-one core could be similarly employed to generate selective ligands for GPCRs.

Combinatorial Chemistry and Library Generation based on the Piperidinone Framework

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, creating a "library" for high-throughput screening. The this compound scaffold is an excellent starting point for combinatorial library generation due to its multiple, chemically distinct functionalization points.

Both solid-phase and liquid-phase parallel synthesis methods can be employed. A French patent describes the parallel synthesis of 4-aminopiperidine derivatives to generate libraries for screening against somatostatin (B550006) receptors. google.com A representative solid-phase synthesis approach using the piperidinone core could proceed as follows:

Immobilization: The piperidinone scaffold is attached to a solid support (resin), for example, via the lactam nitrogen.

Diversification at C4: The free amino group at the C4 position is reacted with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes/ketones (via reductive amination), or sulfonyl chlorides (to form sulfonamides). This step is performed in parallel in separate reaction vessels, with each vessel containing a different building block.

Cleavage: The newly synthesized compounds are cleaved from the solid support.

Purification and Screening: The resulting library of purified compounds is then screened against biological targets of interest to identify hits.

This combinatorial approach enables the efficient exploration of the chemical space around the this compound core, significantly accelerating the hit identification phase of drug discovery.

Emerging Research Avenues and Future Directions

Integration with Advanced Synthetic Technologies

The synthesis of complex heterocyclic molecules like 4-Amino-6,6-dimethyl-piperidin-2-one is poised for transformation through the adoption of cutting-edge technologies. Flow chemistry and machine learning-assisted synthesis, in particular, offer pathways to more efficient, safer, and scalable production.

Flow Chemistry: Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microreactors, presents numerous advantages over traditional batch synthesis. strath.ac.ukspringerprofessional.de For the multi-step synthesis of piperidinone derivatives, this technology enables superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing highly exothermic or fast reactions. mdpi.com This enhanced control often leads to higher yields, improved purity, and greater reproducibility. mdpi.comuc.pt Furthermore, hazardous intermediates can be generated and consumed in situ, significantly improving the safety profile of the synthesis. mdpi.com The modular nature of flow systems allows for the "telescoping" of reaction sequences, where multiple synthetic steps are integrated into a single continuous process without the need to isolate intermediates, thereby reducing waste and saving time. uc.pt The application of flow chemistry has been successfully demonstrated for the synthesis of various N-heterocycles, indicating its strong potential for the production of this compound. springerprofessional.deuc.ptnih.gov

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; risk of thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio; precise temperature control. nih.gov |

| Mass Transfer | Dependent on stirring efficiency; can be inconsistent. | Efficient and rapid mixing, leading to more uniform reaction conditions. |

| Safety | Large volumes of reagents and solvents; potential for hazardous material accumulation. | Small reaction volumes at any given time; hazardous intermediates can be used safely. mdpi.com |

| Scalability | Often requires complete re-optimization for scale-up ("scaling-up" issues). | Scalable by running the system for longer periods ("scaling-out") or using larger reactors. strath.ac.uk |

| Reproducibility | Can vary between batches due to inconsistencies in conditions. | High reproducibility due to precise, automated control of parameters. uc.pt |

Machine Learning-Assisted Synthesis: Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction and optimization of reaction conditions. beilstein-journals.orgnih.gov For a target molecule like this compound, ML algorithms can analyze vast datasets of known chemical reactions to predict the optimal catalysts, solvents, temperatures, and reagent ratios. beilstein-journals.org Bayesian optimization, a powerful ML technique, is particularly well-suited for chemical reaction optimization as it can efficiently explore a large parameter space with a minimal number of experiments. ucla.edu This approach can accelerate the discovery of novel, high-yield synthetic routes and minimize the formation of impurities. researchgate.net By integrating ML with automated flow chemistry platforms, researchers can create "self-driving laboratories" that can autonomously design, execute, and optimize the synthesis of the target piperidinone and its derivatives. digitellinc.com

| Synthetic Step | Parameters for Optimization | Objective |

|---|---|---|

| Cyclization/Lactam Formation | Catalyst type and loading, solvent, temperature, reaction time. | Maximize yield, improve diastereoselectivity. |

| Aromatic Substitution | Ligand, base, solvent, temperature. | Maximize yield, minimize side-product formation. |

| Functional Group Interconversion | Reagent stoichiometry, reaction time, quench conditions. | Ensure complete conversion, improve product purity. |

Exploration of Novel Applications Beyond Traditional Medicinal Chemistry

While the primary interest in piperidinone scaffolds lies in medicinal chemistry, the unique structural features of this compound suggest potential applications in other fields, such as materials science and catalysis.

Materials Science: The rigid heterocyclic structure of piperidinone derivatives makes them interesting candidates for the development of novel polymers and materials. Research has shown that certain 4-piperidone (B1582916) derivatives can act as effective stabilizers for synthetic polymers, protecting them against photo- and thermal-degradation. google.com The presence of both a hydrogen bond donor (the amino group) and acceptor (the lactam carbonyl) in this compound could allow it to be incorporated as a monomer into polymers like polyamides or polyimides, potentially imparting unique thermal or mechanical properties. Additionally, piperidine-based compounds have been incorporated into polymeric films designed for the controlled release of bioactive molecules, a field that merges materials science with drug delivery. nih.gov

Catalysis: The piperidine (B6355638) ring is a foundational component of many successful organocatalysts. rsc.org The secondary amine of piperidine itself is often used to catalyze reactions through the formation of enamine or iminium ion intermediates. researchgate.net Derivatives of this compound, with their chiral centers and defined stereochemistry, could be developed into novel asymmetric organocatalysts. The amino group could serve as the primary catalytic site, while the rest of the rigid scaffold influences the stereochemical outcome of reactions such as aldol (B89426) additions, Michael reactions, or Mannich reactions. researchgate.netnih.gov The development of hybrid bio-organocatalytic cascades has also utilized piperidine intermediates, highlighting the versatility of this scaffold in synthetic transformations. rsc.org

Advanced Analytical Techniques for Studying In Situ Reaction Progress and Metabolite Identification

A deeper understanding of both the synthesis and the biological fate of this compound derivatives requires the use of advanced analytical methods.

In Situ Reaction Progress: Process Analytical Technology (PAT) allows for the real-time monitoring of chemical reactions as they occur. mt.com Techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout the course of a synthesis without the need for sampling. spectroscopyonline.com This provides invaluable kinetic and mechanistic data, enabling rapid process optimization and ensuring reaction consistency and safety. mt.com The use of in situ IR has been demonstrated for monitoring multi-step syntheses involving piperidone intermediates in flow reactors, showcasing its direct applicability. durham.ac.uk

Metabolite Identification: To understand the pharmacokinetics of a drug candidate based on the this compound scaffold, it is crucial to identify its metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for this purpose. nih.gov Advanced strategies, such as chemical tagging, can significantly enhance the analytical power of this technique. For instance, attaching piperidine-based tags with high proton affinity to acidic metabolites has been shown to dramatically increase the signal-to-noise ratio in mass spectrometry and facilitate the differentiation of isomers. acs.orgacs.orgfigshare.com The predictable fragmentation patterns of tagged molecules or the inherent fragmentation of the piperidine ring itself can provide definitive structural fingerprints, enabling the confident identification of metabolites in complex biological matrices like plasma or urine. nih.govacs.org

| Technique | Application Area | Information Gained |

|---|---|---|

| In Situ FTIR/Raman | Reaction Monitoring | Real-time concentration of species, reaction kinetics, endpoint determination, intermediate detection. mt.comspectroscopyonline.com |

| LC-MS/MS | Metabolite Identification | Separation and structural elucidation of metabolites in biological samples. nih.gov |

| Chemical Tagging with MS | Metabolite Analysis | Enhanced sensitivity, differentiation of isomers, predictable fragmentation for structural confirmation. acs.orgresearchgate.net |

Development of Prodrug Strategies and Targeted Delivery Systems Based on the Piperidinone Structure

To maximize the therapeutic potential and overcome pharmacokinetic challenges of drug candidates derived from this compound, prodrug and targeted delivery strategies are critical areas for future research.

Prodrug Strategies: A prodrug is an inactive form of a drug that is converted into the active agent in vivo. mdpi.com This approach can be used to improve properties such as solubility, membrane permeability, and metabolic stability. nih.gov The primary amino group at the C4 position of the piperidinone ring is an ideal handle for prodrug design. nih.gov It can be temporarily masked by forming a bioreversible amide or carbamate (B1207046) linkage with a promoiety. For example, linking an amino acid to the drug can leverage endogenous amino acid transporters to enhance absorption from the gastrointestinal tract. nih.govmdpi.com Upon absorption, endogenous enzymes such as esterases or amidases cleave the promoiety, releasing the active parent drug at the desired site of action. nih.gov

Targeted Delivery Systems: Targeted delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing off-target side effects. mdpi.com Drug candidates based on the this compound scaffold could be encapsulated within nanocarriers such as liposomes or polymeric nanoparticles. These systems can protect the drug from premature degradation, alter its biodistribution, and be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, such as tumors. mdpi.com Another approach involves creating polymeric drug conjugates or films that allow for controlled, sustained release of the piperidine-based therapeutic agent over an extended period. nih.gov

Q & A

Q. What are the critical steps in synthesizing 4-Amino-6,6-dimethyl-piperidin-2-one derivatives for crosslinking studies?

The synthesis involves β-cyanoethyl phosphoramidite chemistry to incorporate the compound into oligonucleotides (ODNs). Key steps include:

- Removal of the 5′-dimethoxytrityl (DMT) protecting group under acidic conditions (e.g., 3% dichloroacetic acid in CHCl).

- Purification via Sep-Pak cartridges to isolate intermediates.

- Structural confirmation using MALDI-TOF MS and H/C NMR spectroscopy to validate the phosphoramidite intermediate and final product .

Q. What factors influence the crosslinking efficiency of this compound derivatives with DNA/RNA?

Crosslinking efficiency depends on:

- Metal ions : Zn and Ni accelerate reactions by coordinating with guanine’s N7 position, increasing nucleophilicity at N1/N2 .

- pH : Alkaline conditions (e.g., pH 8.5–9.0) enhance guanine’s reactivity.

- Temperature : Reactions are typically conducted at 37–50°C for optimal kinetics.

- Target flexibility : DNA-RNA hybrids show lower crosslinking yields due to reduced conformational flexibility compared to DNA-DNA duplexes .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in crosslinked products involving this compound?

High-resolution NMR techniques, including 2D NOESY and H-C HSQC, are critical for:

- Identifying NOEs (nuclear Overhauser effects) between crosslinked bases (e.g., Y20 H1-T6 H3 interactions in 8-oxoguanine adducts).

- Detecting exchange broadening in imino protons (e.g., T6 H3) at low temperatures (5°C), which indicates conformational flexibility.

- Differentiating N1- vs. N2-linked adducts using chemical shift perturbations and NOE patterns .

Q. What experimental strategies address contradictions in crosslinking data between guanine and 8-oxoguanine?

Contradictions arise due to 8-oxoguanine’s dual reactivity (N1 vs. N2 linkage) and syn/anti conformational isomerism. Solutions include:

- Temperature-dependent NMR : Heating to 90°C stabilizes distinct adduct populations, confirming two products rather than dynamic equilibria .

- HPLC separation : RP-HPLC resolves crosslinked species, enabling independent characterization of N1- and N2-linked adducts .

- Mutagenesis assays : Comparing repair efficiency of crosslinks in cellular models to infer structural differences .

Q. How do metal ions mechanistically enhance crosslinking with guanine derivatives?

Transition metals (e.g., Ni, Co):

- Bind to guanine’s N7, lowering the pKa of N1 and increasing its nucleophilicity.

- Facilitate Michael addition or alkylation at the N2 position in 8-oxoguanine.

- Evidence : Crosslinking with 7-deazaguanine (lacking N7) shows no metal ion dependence, confirming coordination-driven reactivity .

Q. What methodological challenges arise in quantifying crosslinking yields in heterogeneous reaction mixtures?

Challenges include:

- Gel electrophoresis limitations : Urea-PAGE may underestimate yields due to incomplete denaturation of crosslinked duplexes.

- Fluorescence quenching : Fluorophore-labeled ODNs require correction for inner-filter effects.

- HPLC quantification : Baseline separation of crosslinked vs. unreacted species is critical, achieved using C18 columns with gradient elution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.